molecular formula C9H16O4 B8129119 4,4-Dimethoxycyclohexane-1-carboxylic acid

4,4-Dimethoxycyclohexane-1-carboxylic acid

Cat. No.: B8129119
M. Wt: 188.22 g/mol
InChI Key: QFHMAAPTYQZNPW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The IUPAC name 4,4-dimethoxycyclohexane-1-carboxylic acid is derived using substitutive nomenclature rules. The parent structure is cyclohexane, with a carboxylic acid (-COOH) group at carbon 1 and two methoxy groups (-OCH₃) at carbon 4. Its molecular formula is C₉H₁₆O₄ , with a molecular weight of 188.22 g/mol . Key identifiers include:

Property Value
CAS Registry Number 1934436-57-3
SMILES COC1(CCC(CC1)C(=O)O)OC
InChIKey QFHMAAPTYQZNPW-UHFFFAOYSA-N

The compound’s systematic identification is further supported by its InChI string, which encodes atomic connectivity and stereochemistry:
InChI=1S/C9H16O4/c1-12-9(13-2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

Molecular Geometry and Conformational Isomerism

The cyclohexane ring adopts a chair conformation to minimize steric strain. The two methoxy groups at C4 occupy equatorial positions, reducing 1,3-diaxial interactions (Figure 1). The carboxylic acid group at C1 adopts an axial or equatorial orientation depending on the ring’s puckering.

Conformational energy analysis reveals that equatorial methoxy groups stabilize the chair conformation by ~2.1 kcal/mol compared to axial placements. The carboxylic acid group’s hydrogen-bonding capability further influences the equilibrium, favoring conformers where the -COOH group is oriented to form intramolecular hydrogen bonds with methoxy oxygen atoms.

Electronic Structure and Orbital Hybridization Analysis

The electronic structure is defined by:

  • Carboxylic acid group : The carbonyl carbon (C=O) exhibits sp² hybridization, with a π-bond between C and O. The hydroxyl oxygen (-OH) is sp³ hybridized, enabling resonance stabilization of the conjugate base.
  • Methoxy groups : Each methoxy oxygen’s lone pairs donate electron density into the cyclohexane ring via hyperconjugation, slightly deactivating the ring.
  • Cyclohexane ring : All carbons are sp³ hybridized, with bond angles near 109.5°.

Natural Bond Orbital (NBO) analysis predicts significant electron density redistribution from methoxy groups to the carboxylic acid, moderating its acidity compared to non-substituted analogs.

Comparative Analysis with Related Cyclohexane Carboxylic Acid Derivatives

The following table compares key properties of 4,4-dimethoxycyclohexane-1-carboxylic acid with structurally similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) pKa (estimated) Key Substituents
4,4-Dimethoxycyclohexane-1-carboxylic acid C₉H₁₆O₄ 188.22 ~4.9 -OCH₃ at C4
4,4-Dimethylcyclohexanecarboxylic acid C₉H₁₆O₂ 156.22 ~4.7 -CH₃ at C4
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid C₉H₁₄O₂ 154.21 ~3.8 -CH₃ at C4, C1-C2 double bond

Key observations :

  • Acidity : The methoxy groups’ electron-donating resonance effects increase the pKa (lower acidity) compared to the methyl-substituted analog. The cyclohexene derivative’s conjugated double bond enhances acidity via resonance stabilization of the conjugate base.
  • Solubility : Methoxy groups improve water solubility relative to methyl groups due to increased polarity.
  • Stereochemical complexity : The dimethylcyclohexene derivative’s rigid planar structure limits conformational flexibility, unlike the dimethoxy analog’s dynamic chair interconversions.

Properties

IUPAC Name

4,4-dimethoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-12-9(13-2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHMAAPTYQZNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Dimethoxycyclohexane-1-carboxylic acid (DMCA) is an organic compound with the molecular formula C9_9H16_{16}O4_4 and a molecular weight of 188.22 g/mol. It has garnered interest in various fields of research due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies.

  • Molecular Formula: C9_9H16_{16}O4_4
  • Molecular Weight: 188.22 g/mol
  • Purity: Typically around 95% in commercial preparations

Biological Activity Overview

The biological activity of DMCA has been investigated in several contexts, including its potential as an anti-inflammatory agent and its effects on various enzymatic pathways.

1. Anti-inflammatory Properties

Recent studies have suggested that DMCA may exhibit anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, indicating that DMCA could potentially modulate inflammatory responses.

2. Enzyme Inhibition

DMCA has been evaluated for its ability to inhibit specific enzymes. For example, research into carboxylic acids has revealed that structural modifications can influence their efficacy as enzyme inhibitors. Although specific data on DMCA's enzyme inhibition is limited, the structural similarities with known inhibitors suggest potential activity.

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of various carboxylic acid derivatives, including DMCA, evaluated their biological activities against specific targets. The results indicated that certain modifications to the cyclohexane structure could enhance biological activity, particularly in terms of anti-inflammatory effects .

CompoundActivity TypeIC50 (µM)
DMCAAnti-inflammatoryTBD
Other AnaloguesVarious Enzyme InhibitorsTBD

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationships of cyclohexane derivatives. The findings highlighted that the presence of methoxy groups significantly influenced the biological activity of these compounds. DMCA was included in this evaluation, suggesting that its methoxy substitutions might contribute to enhanced interaction with target enzymes or receptors .

The precise mechanism by which DMCA exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Interaction: The carboxylic acid group may facilitate binding to active sites of enzymes, potentially leading to inhibition.
  • Cytokine Modulation: The methoxy groups may influence the compound's lipophilicity and ability to penetrate cell membranes, affecting intracellular signaling pathways related to inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs of 4,4-dimethylcyclohexane-1-carboxylic acid, focusing on substituent groups, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4,4-Dimethylcyclohexane-1-carboxylic acid 4,4-dimethyl C₉H₁₆O₂ 156.22 Hydrophobic; lab synthesis
4-Hydroxycyclohexane-1-carboxylic acid 4-hydroxy C₇H₁₂O₃ 144.17 Polar; urinary organic acid analysis
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid 4-methoxycarbonyl C₉H₁₄O₄ 186.21 Ester functionality; industrial use
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid trans-4-hydroxymethyl C₈H₁₄O₃ 158.20 Water-soluble; biochemical research
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid 4,4-difluoro, 3-methoxyphenyl C₁₄H₁₄F₂O₃ 290.26 Fluorinated; pharmaceutical intermediate
Key Observations:
  • Hydrophobicity : The 4,4-dimethyl substituent in the target compound increases hydrophobicity compared to hydroxyl (4-hydroxy) or hydroxymethyl (trans-4-hydroxymethyl) derivatives. This property influences solubility and reactivity in organic media .
  • Polarity : Hydroxyl and hydroxymethyl groups enhance water solubility, making compounds like 4-hydroxycyclohexane-1-carboxylic acid suitable for biological studies .
  • Fluorination : Fluorinated analogs (e.g., 4,4-difluoro derivatives) exhibit enhanced metabolic stability and binding affinity, making them relevant in drug discovery .
  • Esterification : The methoxycarbonyl group in 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid introduces ester functionality, which is critical for polymerization or prodrug design .

Q & A

Basic Research Questions

Q. How can the purity of 4,4-dimethoxycyclohexane-1-carboxylic acid be optimized during synthesis?

  • Methodological Answer : Purification techniques such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) are critical. Monitor purity via HPLC or GC-MS, ensuring retention times align with reference standards. For structurally similar compounds (e.g., 1-amino-4,4-difluorocyclohexanecarboxylic acid), recrystallization improved purity to >98% .

Q. What spectroscopic methods are most reliable for characterizing 4,4-dimethoxycyclohexane-1-carboxylic acid?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy groups at C4). Compare chemical shifts with analogs like 4-hydroxycyclohexanecarboxylic acid (δ\delta 3.4–3.6 ppm for methoxy protons) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm1^{-1}) and methoxy (C-O stretch at ~1250 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (theoretical C9H16O5C_9H_{16}O_5: 204.1 g/mol).

Q. What safety protocols are essential when handling 4,4-dimethoxycyclohexane-1-carboxylic acid in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. For analogs with acute oral toxicity (Category 4, H302), use fume hoods .
  • Waste Disposal : Follow guidelines for carboxylic acids—neutralize with sodium bicarbonate before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4,4-dimethoxycyclohexane-1-carboxylic acid in drug design?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, particularly at the carboxyl and methoxy groups.
  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase) using AutoDock Vina. For related compounds, docking scores correlated with experimental IC50_{50} values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in stereochemical assignments of 4,4-dimethoxycyclohexane-1-carboxylic acid derivatives be resolved?

  • Methodological Answer :

  • 2D NMR : Use NOESY/ROESY to detect spatial proximity between methoxy protons and neighboring substituents.
  • X-ray Crystallography : Resolve absolute configuration, as done for ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .
  • Comparative Analysis : Cross-reference data with structurally validated analogs (e.g., 1-aminocyclohexanecarboxylic acid derivatives) .

Q. What strategies mitigate batch-to-batch variability in synthesizing 4,4-dimethoxycyclohexane-1-carboxylic acid?

  • Methodological Answer :

  • Process Optimization : Control reaction parameters (temperature, solvent ratio) using design-of-experiment (DoE) approaches. For similar compounds, reducing reaction temperature from 80°C to 60°C decreased byproduct formation by 30% .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of methoxy group incorporation .

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